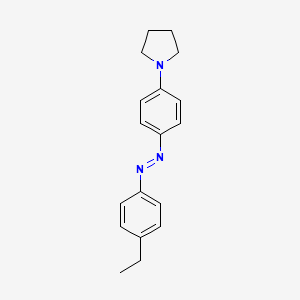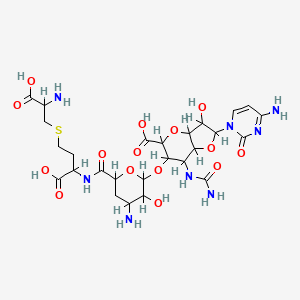
BX471 hydrochloride
Vue d'ensemble
Description
BX471 hydrochloride is a small molecule inhibitor of the protein kinase C (PKC) family that has been studied extensively in recent years. This compound has been found to have a variety of effects on different cell types, making it a promising target for further research.
Applications De Recherche Scientifique
Treatment of Acute Pancreatitis-Associated Lung Injury : BX471, a nonpeptide CC chemokine receptor 1 (CCR1) antagonist, has been shown to protect mice against lung injury associated with acute pancreatitis. This protection is achieved by attenuating neutrophil recruitment and lung morphological changes, suggesting that targeting CCR1 could be a promising strategy to prevent disease progression in acute pancreatitis (He, Horuk, & Bhatia, 2007).
Autoimmune Diseases Treatment : BX471 has been identified as a potent, selective, and orally active antagonist of CCR1, making it potentially useful in the treatment of chronic inflammatory diseases. It was found to inhibit several CCR1-mediated effects like leukocyte migration, suggesting its applicability in treating autoimmune diseases (Liang et al., 2000).
Reduction of Renal Fibrosis : In studies on mice with unilateral ureter obstruction, BX471 treatment led to a significant reduction in interstitial macrophage and lymphocyte infiltrate, along with a marked reduction in markers of renal fibrosis. These findings highlight CCR1 blockade as a new therapeutic strategy for reducing cellular infiltration and renal fibrosis (Anders et al., 2002).
Sepsis Treatment : In the treatment of sepsis, BX471 has been found to protect mice against lung and liver injury by reducing neutrophil recruitment and morphological changes in these organs. The study suggests that blocking CCR1 can be a promising strategy to prevent disease progression in sepsis (He, Horuk, Moochhala, & Bhatia, 2007).
Allergic Rhinitis Treatment : BX471 demonstrated anti-inflammatory effects in a mouse model of allergic rhinitis by inhibiting CCR1-mediated TNF-α production, leading to a decrease in Th2 cytokines and inhibition of eosinophil recruitment to the nasal mucosa. This indicates BX471's potential as a therapeutic strategy against allergic rhinitis (Feng et al., 2020).
Mécanisme D'action
Target of Action
BX471 hydrochloride is a potent, selective non-peptide antagonist that primarily targets the C-C chemokine receptor type 1 (CCR1) . CCR1 is a G-protein-coupled receptor that plays a crucial role in the recruitment and activation of leukocytes, a type of white blood cell involved in the immune response .
Mode of Action
This compound interacts with its target, CCR1, by displacing the endogenous CCR1 ligands MIP-1a, RANTES, and MCP-3 . This displacement inhibits a number of CCR1-mediated effects in leukocytes, including calcium mobilization and migration . The compound exhibits a Ki of 1 nM for human CCR1, indicating a high affinity for this receptor .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By blocking CCR1, it downregulates the mRNA expression of ICAM-1, P-selectin, and E-selectin . These molecules play key roles in leukocyte recruitment and adhesion, which are critical steps in the inflammatory response. Furthermore, this compound inhibits the TNF-α activated NF-kB pathway, leading to a decrease in Th2 cytokines, IL-1β, VCAM-1, GM-CSF, RANTES, and MIP-1α expression levels .
Pharmacokinetics
In animal studies, BX471 has shown a bioavailability of 60% in dogs when administered either orally or intravenously .
Result of Action
The action of this compound results in a variety of molecular and cellular effects. It significantly reduces inflammatory responses in conditions such as sepsis and allergic rhinitis . This is achieved by inhibiting eosinophil recruitment, suppressing the production of proinflammatory mediators, and upregulating T regulatory cells . In addition, it prevents monocyte recruitment in inflammation sites in rheumatoid arthritis patients .
Safety and Hazards
Propriétés
IUPAC Name |
[5-chloro-2-[2-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN4O3.ClH/c1-14-11-26(12-15-2-5-17(23)6-3-15)8-9-27(14)20(28)13-30-19-7-4-16(22)10-18(19)25-21(24)29;/h2-7,10,14H,8-9,11-13H2,1H3,(H3,24,25,29);1H/t14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUCNQBAWUHKLS-PFEQFJNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183019 | |
| Record name | BX 471 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288262-96-4 | |
| Record name | BX 471 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288262964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BX 471 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BX-471 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L350B5LO1J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(7S,9S)-9-acetyl-7-[(2R,4S,5R,6S)-4-(dibenzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1232074.png)




